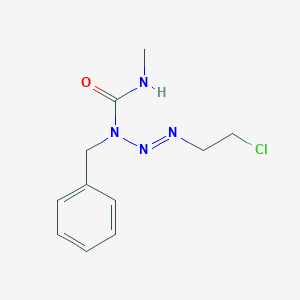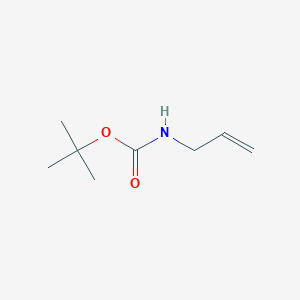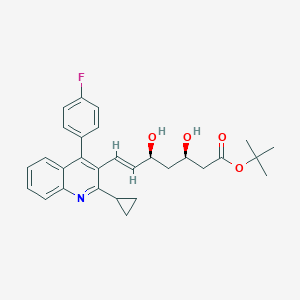
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as BCNU, and it is a member of the nitrosourea family of chemicals. BCNU has been used in various fields of research, including cancer research, neurobiology, and pharmacology.
Mechanism Of Action
BCNU works by alkylating DNA, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death. BCNU has a high affinity for DNA, and it can cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical And Physiological Effects
BCNU has been shown to have both acute and chronic toxic effects on the body. Acute exposure to BCNU can cause nausea, vomiting, and bone marrow suppression. Chronic exposure to BCNU has been associated with an increased risk of secondary cancers, such as leukemia. BCNU has also been shown to have neurotoxic effects, which can lead to cognitive impairment and peripheral neuropathy.
Advantages And Limitations For Lab Experiments
BCNU has several advantages for use in lab experiments. It is a potent DNA alkylating agent that can induce cell death in cancer cells. It is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors. However, BCNU has several limitations for use in lab experiments. It is highly toxic and requires careful handling. It also has a short half-life, which can make it difficult to maintain consistent exposure levels.
Future Directions
There are several future directions for research on BCNU. One area of research is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to BCNU treatment. Additionally, further research is needed to understand the long-term effects of BCNU exposure on the body and to develop strategies to minimize these effects.
Conclusion:
In conclusion, BCNU is a synthetic compound that has been widely used in scientific research for its unique properties. It is a potent DNA alkylating agent that has been used in cancer treatment and neurobiology research. BCNU has several advantages for use in lab experiments, but it also has limitations due to its toxicity and short half-life. Future research on BCNU will focus on improving its efficacy and reducing its toxicity, identifying biomarkers for patient response, and understanding the long-term effects of exposure.
Synthesis Methods
BCNU is synthesized by the reaction of 1,2-dichloroethane and sodium azide in the presence of sodium hydride. The resulting compound is then reacted with benzylamine and methyl isocyanate to produce BCNU. The synthesis of BCNU is a complex process that requires careful handling of the chemicals involved.
Scientific Research Applications
BCNU has been extensively studied for its potential use in cancer treatment. It is a DNA alkylating agent that prevents cell division and induces apoptosis in cancer cells. BCNU has been used to treat various types of cancer, including brain tumors, lymphomas, and melanomas. In addition to cancer research, BCNU has also been used in neurobiology to study the effects of DNA damage on neuronal cells. It has been shown to induce DNA damage and cell death in neuronal cells, which may contribute to the development of neurodegenerative diseases.
properties
CAS RN |
137668-39-4 |
|---|---|
Product Name |
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |
Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)16(15-14-8-7-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,17) |
InChI Key |
ZMYGSWYQYMTZAF-UHFFFAOYSA-N |
SMILES |
CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |
Canonical SMILES |
CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |
synonyms |
1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene CBzM-1,3,3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)


![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)




![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)




